molecular formula C19H21NO4 B11159410 (4Z)-8,8-dimethyl-2,3,9,10-tetrahydro-8H-cyclopenta[c]pyrano[3,2-g]chromen-4(1H)-one O-acetyloxime

(4Z)-8,8-dimethyl-2,3,9,10-tetrahydro-8H-cyclopenta[c]pyrano[3,2-g]chromen-4(1H)-one O-acetyloxime

Cat. No.: B11159410
M. Wt: 327.4 g/mol
InChI Key: SMWYPSIELXVPNG-ZZEZOPTASA-N
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Description

(4Z)-8,8-dimethyl-2,3,9,10-tetrahydro-8H-cyclopenta[c]pyrano[3,2-g]chromen-4(1H)-one O-acetyloxime is a complex organic compound with a unique structure that combines multiple ring systems

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-8,8-dimethyl-2,3,9,10-tetrahydro-8H-cyclopenta[c]pyrano[3,2-g]chromen-4(1H)-one O-acetyloxime typically involves multiple steps, starting from simpler organic molecules. The key steps often include cyclization reactions, oxidation, and oxime formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4Z)-8,8-dimethyl-2,3,9,10-tetrahydro-8H-cyclopenta[c]pyrano[3,2-g]chromen-4(1H)-one O-acetyloxime can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert oxime groups to amines or other reduced forms.

    Substitution: This can replace specific atoms or groups within the molecule with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-8,8-dimethyl-2,3,9,10-tetrahydro-8H-cyclopenta[c]pyrano[3,2-g]chromen-4(1H)-one O-acetyloxime is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound can be used to study enzyme interactions and metabolic pathways. Its structural complexity allows it to interact with various biological molecules, making it a useful tool in biochemical research.

Medicine

In medicine, this compound has potential therapeutic applications. It may be investigated for its effects on specific molecular targets, such as enzymes or receptors, which could lead to the development of new drugs.

Industry

In industry, this compound can be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (4Z)-8,8-dimethyl-2,3,9,10-tetrahydro-8H-cyclopenta[c]pyrano[3,2-g]chromen-4(1H)-one O-acetyloxime involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4Z)-8,8-dimethyl-2,3,9,10-tetrahydro-8H-cyclopenta[c]pyrano[3,2-g]chromen-4(1H)-one O-acetyloxime apart is its complex ring structure and the presence of multiple functional groups. This complexity allows it to participate in a wider range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C19H21NO4

Molecular Weight

327.4 g/mol

IUPAC Name

[(Z)-(5,5-dimethyl-4,17-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),2,8,11(15)-tetraen-16-ylidene)amino] acetate

InChI

InChI=1S/C19H21NO4/c1-11(21)24-20-18-14-6-4-5-13(14)15-9-12-7-8-19(2,3)23-16(12)10-17(15)22-18/h9-10H,4-8H2,1-3H3/b20-18-

InChI Key

SMWYPSIELXVPNG-ZZEZOPTASA-N

Isomeric SMILES

CC(=O)O/N=C\1/C2=C(CCC2)C3=C(O1)C=C4C(=C3)CCC(O4)(C)C

Canonical SMILES

CC(=O)ON=C1C2=C(CCC2)C3=C(O1)C=C4C(=C3)CCC(O4)(C)C

Origin of Product

United States

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